molecular formula C12H12N2O2S2 B3263830 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester CAS No. 380442-79-5

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester

Cat. No.: B3263830
CAS No.: 380442-79-5
M. Wt: 280.4 g/mol
InChI Key: VOCCWGKPJJSHJG-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring a fused isothiazole ring system. Key structural attributes include:

  • Substituents: A phenyl group at position 2, an amino group at position 5, and a thioxo (C=S) moiety at position 2. The ethyl ester at position 4 enhances solubility and modulates reactivity.
  • Synthesis: Typically synthesized via condensation reactions involving thioamide precursors or cyclization of thiourea derivatives under acidic or basic conditions. Crystallographic data for analogous compounds suggest the use of programs like SHELX for structural refinement .

Properties

IUPAC Name

ethyl 5-amino-2-phenyl-3-sulfanylidene-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-12(15)9-10(13)18-14(11(9)17)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCWGKPJJSHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN(C1=S)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of phenylhydrazine derivatives with thioamide compounds in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile moiety that can be further functionalized to create a wide range of derivatives with diverse properties.

Biology: In biological research, 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester is studied for its potential biological activities. It has shown promise as an antimicrobial, antifungal, and antiviral agent. Its derivatives are also being investigated for their potential use in drug development.

Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their anti-inflammatory, analgesic, and anticancer properties. Some derivatives have shown efficacy in preclinical models, making them candidates for further development as pharmaceuticals.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other specialty chemicals. The thiazole ring is also a key component in the synthesis of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and analogous thiazole derivatives:

Compound Key Substituents Synthesis Method Yield Biological Activity Reference
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester 2-Ph, 5-NH₂, 3-S, 4-COOEt Condensation/cyclization Not specified Potential enzyme inhibition (inferred) -
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester 2-Et(NH), 3-Et, 4-Me, 5-COOEt One-pot reaction High yield None reported
2-[5-(3-Carboxy-4-chloro-phenyl)-furan-2-ylmethylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester Furan-pyrimidine-thiazole hybrid, 4-Cl, 3-carboxy-phenyl Multi-step heterocyclic assembly Not specified PTP 1B inhibition (anti-diabetic/obesity)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives Indole-thiazole hybrid, 2-NH₂, 4-O Reflux in acetic acid, recrystallization Moderate Not specified

Structural and Functional Insights

Substituent Effects: The phenyl group in the target compound likely enhances aromatic stacking interactions in biological systems, whereas ethyl/ethylimino groups in reduce steric bulk, favoring synthetic accessibility. The furan-pyrimidine-thiazole hybrid in introduces π-conjugation and rigidity, critical for binding to PTP 1B’s active site. Indole-thiazole hybrids (e.g., ) leverage planar indole rings for intercalation or hydrophobic interactions.

Synthetic Efficiency :

  • The one-pot reaction for achieves high yields, contrasting with the multi-step synthesis of and . The target compound’s synthesis may require optimization to match these efficiencies.

Contradictions and Limitations

  • Evidence highlights the importance of chloro and carboxy groups for PTP 1B inhibition, which are absent in the target compound. This suggests that minor structural modifications could significantly alter bioactivity.
  • The lack of yield data for the target compound complicates direct comparison with and .

Research Implications

  • Structural Optimization : Introducing electron-withdrawing groups (e.g., Cl, COOH) or heteroaromatic extensions (e.g., furan) could enhance the target compound’s pharmacological profile .
  • Synthetic Advances : Adopting one-pot methodologies (as in ) may improve scalability.
  • Crystallographic Analysis: Leveraging SHELX-based refinement (as noted in ) could resolve stereochemical ambiguities and guide structure-activity studies.

Biological Activity

5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester (CAS No. 380442-79-5) is a compound of growing interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 5-amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole derivatives typically involves multi-step reactions starting from thiazole precursors. The compound can be synthesized through the condensation of appropriate isothiocyanates with amines and carboxylic acids under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study evaluated various thiazole derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM against human cancer cell lines such as MCF-7 and DU145 .

Compound Cell Line IC50 (µM)
5-Amino...MCF-715
5-Amino...DU14520
Other DerivativesA37525

The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes leads to increased DNA damage and apoptosis in cancer cells .

Antioxidant Activity

In addition to anticancer properties, thiazole derivatives have demonstrated antioxidant activity . A study reported that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential use in oxidative stress-related conditions .

Case Studies

  • Case Study on Anticancer Activity
    A recent investigation involved testing 5-amino-2-phenyl-3-thioxo derivatives against multiple cancer cell lines using the NCI-60 screening program. The compound demonstrated notable cytostatic activity across various tested lines, indicating broad-spectrum efficacy against different types of cancer .
  • Case Study on Antioxidant Effects
    In another study focusing on oxidative stress, the compound was shown to enhance cellular defense mechanisms by upregulating antioxidant enzymes. This was particularly evident in models subjected to oxidative stress where treated cells exhibited lower levels of oxidative damage markers compared to untreated controls .

Q & A

Basic: What are the standard synthetic routes for preparing 5-amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common protocol involves refluxing precursors (e.g., aminothiazolones or substituted benzaldehydes) with sodium acetate in acetic acid for 3–5 hours. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylic acid in acetic acid yields crystalline derivatives after filtration and recrystallization . Alternative routes may use ethyl oxalyl chloride under reflux in tetrahydrofuran, followed by solvent evaporation and purification .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To verify substituent positions (e.g., phenyl group at position 2, thioxo group at position 3) .
  • Mass Spectrometry : Confirm molecular weight (280.366 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, N–H amine stretch at ~3300 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₂N₂O₂S₂) .

Basic: How does the compound’s structure influence its biological activity?

Methodological Answer:
The thiazole core and substituent positions dictate bioactivity:

  • Thioxo group (position 3) : Enhances electrophilicity, enabling interactions with biological targets like kinases .
  • Phenyl group (position 2) : Contributes to lipophilicity, improving membrane permeability .
  • Ethyl ester (position 4) : Modulates solubility and metabolic stability .
    Comparative studies show dichlorophenyl-substituted analogs exhibit higher anticancer activity than non-halogenated derivatives .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. acetic acid .
  • Catalyst Screening : Ionic liquids (e.g., [TMDPH2]²⁺[SO4]²⁻) reduce reaction time from hours to minutes .
  • Computational Pre-screening : Quantum chemical calculations predict optimal temperature/pH, reducing trial-and-error experimentation .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from substituent variations or assay conditions. For example:

  • Substituent Effects : A dichlorophenyl analog may show IC₅₀ = 5 µM against cancer cells, while a methoxy-substituted derivative is inactive .
  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to isolate structural contributions.
  • Dose-Response Curves : Use multi-point assays to confirm activity thresholds .

Advanced: What computational tools are effective for modeling this compound’s reactivity?

Methodological Answer:

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates to predict feasible pathways .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetic acid vs. ethanol) .
  • SAR Modeling : QSAR models link substituent electronegativity (e.g., Cl vs. CH₃) to bioactivity trends .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Library : Synthesize analogs with varied groups (e.g., CF₃, NO₂, OCH₃) at positions 2 and 5 .
  • Activity Profiling : Test derivatives against multiple targets (e.g., kinases, microbial strains) to identify selectivity .
  • Data Correlation : Use multivariate analysis to relate logP, steric bulk, and IC₅₀ values .

Advanced: What strategies mitigate stability issues during storage or biological assays?

Methodological Answer:

  • Degradation Analysis : Accelerated stability studies (40°C/75% RH) identify susceptibility to hydrolysis (ester group) or oxidation (thioxo group) .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .
  • Buffering : Use pH 7.4 PBS to minimize ester hydrolysis in cell culture .

Advanced: How to resolve purification challenges for complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) for high-purity crystals .
  • Membrane Filtration : Nanofiltration removes low-molecular-weight impurities (<500 Da) .

Advanced: What methodologies enable efficient synthesis of novel derivatives?

Methodological Answer:

  • One-Pot Synthesis : Combine cyclization and esterification steps using ethyl oxalyl chloride .
  • Solid-Phase Synthesis : Immobilize thiazole precursors on resin for parallel library generation .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Amino-2-phenyl-3-thioxo-2,3-dihydro-isothiazole-4-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.